Superior Potency of BAS00127538 Against Vancomycin-Intermediate S. aureus (VISA) Compared to Vancomycin
BAS00127538 demonstrates 16-fold greater potency than vancomycin against vancomycin-intermediate Staphylococcus aureus (VISA) strains in direct head-to-head minimum inhibitory concentration (MIC) assays [1]. This differentiation is clinically and mechanistically significant, as VISA is a defined resistance phenotype that compromises the efficacy of the frontline glycopeptide antibiotic. The data confirm that BAS00127538's Lipid II binding site is not impacted by the cell wall alterations that confer vancomycin intermediate resistance.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.5 µg/mL |
| Comparator Or Baseline | Vancomycin: 8 µg/mL |
| Quantified Difference | 16-fold lower MIC (higher potency) |
| Conditions | Staphylococcus aureus VISA strain ATCC 700699 in Mueller-Hinton broth microdilution assays |
Why This Matters
This 16-fold potency advantage against VISA directly supports the procurement of BAS00127538 as a benchmark tool compound for studying and overcoming vancomycin resistance mechanisms, a role that vancomycin itself cannot fulfill.
- [1] Fletcher S, Yu W, Huang J, Kwasny SM, Chauhan J, Opperman TJ, et al. Structure–activity exploration of a small-molecule Lipid II inhibitor. Drug Des Devel Ther. 2015;9:2383-2394. View Source
